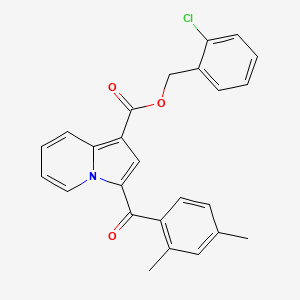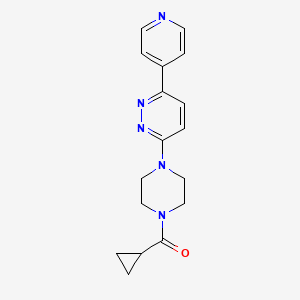![molecular formula C9H13N5O B6533035 6-butyl-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1070806-83-5](/img/structure/B6533035.png)
6-butyl-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-butyl-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one, commonly referred to as BMTP, is a small molecule that is used in a variety of scientific research applications. BMTP is a highly versatile molecule that has been used for a wide range of applications, including drug delivery, gene therapy, and medical imaging. BMTP has also been used in laboratory experiments to study the biochemical and physiological effects of various compounds.
科学研究应用
BMTP has been used in a variety of scientific research applications, including drug delivery, gene therapy, and medical imaging. BMTP has been used as a drug delivery vehicle for a variety of therapeutic agents, including chemotherapeutic drugs and small interfering RNA. BMTP has also been used as a gene therapy vector, allowing for the efficient delivery of genetic material into cells. In addition, BMTP has been used in medical imaging applications, such as magnetic resonance imaging and computed tomography.
作用机制
BMTP is a small molecule that is able to interact with a variety of biological targets. BMTP is able to bind to DNA and other nucleic acids, allowing for the delivery of genetic material into cells. BMTP is also able to bind to proteins, allowing for the delivery of therapeutic agents into cells. In addition, BMTP is able to interact with cell membranes, allowing for the delivery of drugs and other compounds into cells.
Biochemical and Physiological Effects
BMTP has been found to have a variety of biochemical and physiological effects. BMTP has been found to have anti-cancer activity, as it has been found to inhibit the growth of cancer cells. BMTP has also been found to have anti-inflammatory activity, as it has been found to reduce inflammation in animal models. In addition, BMTP has been found to have antioxidant activity, as it has been found to reduce oxidative stress in animal models.
实验室实验的优点和局限性
BMTP has several advantages that make it an ideal molecule for laboratory experiments. BMTP is a small molecule, making it easy to work with in the lab. BMTP is also highly versatile, allowing for the study of a variety of biological targets. In addition, BMTP is non-toxic, making it safe to use in laboratory experiments.
However, there are also some limitations to using BMTP in laboratory experiments. BMTP is not water-soluble, making it difficult to use in aqueous solutions. In addition, BMTP is not very stable, making it difficult to store and use over long periods of time.
未来方向
There are a variety of potential future directions for BMTP research. One potential direction is to further explore the anti-cancer activity of BMTP, as it has been found to have promising anti-cancer activity in animal studies. Another potential direction is to explore the use of BMTP as a gene therapy vector, as it has been found to be effective in delivering genetic material into cells. In addition, BMTP could be further explored as a drug delivery vehicle, as it has been found to be effective in delivering therapeutic agents into cells. Finally, BMTP could be further explored as a medical imaging agent, as it has been found to be effective in imaging applications such as magnetic resonance imaging and computed tomography.
合成方法
BMTP can be synthesized using a variety of methods, including the condensation reaction of an amine and an aldehyde. The condensation reaction is a two-step process, which involves the formation of a Schiff base intermediate followed by the formation of a cyclic product. BMTP can also be synthesized using the Biginelli reaction, which is a three-component reaction involving an aldehyde, an acid, and an amine. In this reaction, the aldehyde and the acid react to form an intermediate, which then reacts with the amine to form the desired product.
属性
IUPAC Name |
6-butyl-3-methyltriazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-3-4-5-14-6-10-8-7(9(14)15)11-12-13(8)2/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCFURFKSOPMPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C(C1=O)N=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-butyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopentanecarboxamide](/img/structure/B6532957.png)

![4-[(morpholin-4-yl)(phenyl)methyl]morpholine](/img/structure/B6532976.png)
![N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-2-ethoxyacetamide](/img/structure/B6532978.png)
![N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-(thiophen-2-yl)acetamide](/img/structure/B6532980.png)

![{[(3-methoxyphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate](/img/structure/B6533002.png)
![1-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B6533012.png)

![3-methyl-6-propyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6533027.png)
![3-methyl-6-[(2E)-3-phenylprop-2-en-1-yl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6533041.png)
![3-methyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6533055.png)
![3-methyl-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6533056.png)
![2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-methylphenyl)acetamide](/img/structure/B6533069.png)